N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide is a monoterpenoid.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0702609
InChI:
InChI=1S/C13H16ClNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2
SMILES:
C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C13H16ClNO2S
Molecular Weight:
285.79 g/mol
N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
CAS No.:
Cat. No.: VC0702609
Molecular Formula: C13H16ClNO2S
Molecular Weight: 285.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide is a monoterpenoid. |
|---|---|
| Molecular Formula | C13H16ClNO2S |
| Molecular Weight | 285.79 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H16ClNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2 |
| Standard InChI Key | YBPCQWFNLIMSAP-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator